molecular formula C5H8BrN3 B1526200 4-Bromo-3-ethyl-1H-pyrazol-5-amine CAS No. 1376333-10-6

4-Bromo-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B1526200
CAS No.: 1376333-10-6
M. Wt: 190.04 g/mol
InChI Key: KHUIFIOOCHXSNS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Bromo-3-ethyl-1H-pyrazol-5-amine (CAS 1376333-10-6) is a pyrazole derivative featuring a bromine atom at position 4, an ethyl group at position 3, and an amine group at position 5. Its molecular formula is C₅H₈BrN₃, with a molecular weight of 190.04 g/mol (calculated). The compound is commercially available for research purposes, as noted in supplier catalogs . Pyrazole derivatives are widely explored in medicinal and materials chemistry due to their versatile reactivity and biological relevance.

Properties

IUPAC Name

4-bromo-5-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIFIOOCHXSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376333-10-6
Record name 4-bromo-3-ethyl-1H-pyrazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of ethyl hydrazine with bromoacetaldehyde followed by cyclization. The reaction conditions include heating the mixture in an acidic medium, often using hydrochloric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like sodium azide (NaN3) or potassium iodide (KI) in the presence of a base.

Major Products Formed:

  • Oxidation: Bromate esters.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Substituted pyrazoles or pyrazolines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Organic Compounds
4-Bromo-3-ethyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : The bromine atom can be oxidized to form bromate esters.
  • Reduction : The pyrazole ring can be reduced to yield pyrazoline derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of different functional groups.

These reactions are essential for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. For instance:

  • A study reported that derivatives of pyrazole compounds showed promising antibacterial activity against resistant strains of Salmonella Typhi, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL .
  • In vitro studies have suggested potential anticancer effects, with further investigations needed to elucidate the mechanisms involved.

Medicinal Chemistry

Drug Development
The compound is currently under investigation for its potential use in drug development. Its structural features allow it to interact with biological targets effectively, which is critical in designing new therapeutic agents. Specific areas of focus include:

  • Enzyme Inhibition : Studies have shown that certain derivatives can inhibit key enzymes involved in bacterial resistance mechanisms, making them candidates for novel antibacterial therapies .
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities of this compound derivatives with target proteins, suggesting their viability as drug candidates .

Industrial Applications

Material Production
In industrial settings, this compound is utilized in the production of materials with specific properties, such as:

  • Flame Retardants : Its bromine content contributes to flame-retardant characteristics, making it valuable in manufacturing safety materials.
  • Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes, enhancing color stability and performance in various applications.

Data Summary Table

Application AreaDescriptionNotable Findings
Chemical SynthesisIntermediate for complex organic compoundsParticipates in oxidation, reduction, and substitution reactions
Biological ResearchAntimicrobial and anticancer propertiesMIC as low as 6.25 mg/mL against S. Typhi
Medicinal ChemistryPotential drug developmentStrong binding affinities in molecular docking studies
Industrial ApplicationsUsed in flame retardants and dyesEnhances material safety and color stability

Case Studies

  • Antibacterial Activity Against Salmonella Typhi :
    • A study synthesized various derivatives of pyrazole compounds, including this compound, evaluating their antibacterial activity through agar well diffusion methods. The results indicated significant efficacy against multidrug-resistant strains .
  • Molecular Docking Analysis :
    • Molecular docking studies compared the binding affinity of synthesized compounds to DNA gyrase protein, revealing that certain derivatives exhibited superior binding compared to established antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism by which 4-Bromo-3-ethyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Interaction with bacterial cell wall components.

  • Anticancer Activity: Inhibition of enzymes involved in cell cycle regulation or apoptosis pathways.

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-3-ethyl-1H-pyrazol-5-amine are best understood by comparing it with analogs differing in substituents, halogenation patterns, or ring modifications. Below is a detailed analysis supported by spectral, synthetic, and application-based data.

Substituent Variations
Alkyl Substituents
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₅H₈BrN₃ 190.04 Br (C4), ethyl (C3), NH₂ (C5) Moderate lipophilicity; potential intermediate for drug synthesis
4-Bromo-5-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 178.02 Br (C4), NH₂ (C3), methyl (C5) Lower molecular weight; reduced steric hindrance vs. ethyl
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine C₅H₈BrN₃ 190.04 Br (C4), NH₂ (C5), methyl (C1, C3) Similar MW to ethyl analog but altered steric/electronic effects

Key Observations :

  • The ethyl group in the target compound increases lipophilicity compared to methyl analogs, which may enhance membrane permeability in biological systems.
  • Steric bulk at position 3 (ethyl vs. methyl) can influence regioselectivity in further functionalization reactions .
Aryl and Heteroaryl Modifications
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine C₁₂H₁₂BrN₃ 286.15 Br (C4), cyclopropyl (C3), phenyl (N1) Bulky substituents may hinder crystallization; aryl groups enhance π-π stacking
3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e) C₉H₇BrIN₃ 372.98 Br (phenyl C5), I (phenyl C2), NH₂ (C5) Halogen-rich structure; potential for halogen bonding in crystal engineering
4-Bromo-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazol-3-amine C₉H₁₀BrN₃S 264.17 Br (C4), thiophene-ethyl (N1) Sulfur incorporation may improve electronic properties for optoelectronic applications

Key Observations :

  • Aryl/heteroaryl substitutions (e.g., phenyl, thiophene) introduce π-conjugation, useful in materials science (e.g., nonlinear optics) .
  • Halogenated derivatives (e.g., 4e) exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to alkyl-substituted pyrazoles .
Spectral and Physicochemical Comparisons
  • NMR Data :

    • Target Compound : Ethyl group protons (δ ~1.2–1.4 ppm for CH₃; δ ~2.4–2.6 ppm for CH₂), Br-substituted carbon (δ ~90–100 ppm in ¹³C NMR) .
    • Methyl Analog (4f) : CH₃ signal at δ 2.17 ppm; NH₂ at δ 5.39 ppm .
    • Cyclopropyl Analog : Cyclopropyl protons resonate as multiplets (δ ~1.0–2.0 ppm) .
  • Solubility :

    • Ethyl and cyclopropyl substituents reduce aqueous solubility compared to methyl or polar aryl groups.

Biological Activity

4-Bromo-3-ethyl-1H-pyrazol-5-amine is a brominated pyrazole derivative with the molecular formula C5_5H8_8BrN3_3. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is influenced by its structural characteristics. The presence of the bromine atom and the ethyl group contributes to its interaction with biological targets, which may include enzymes and receptors involved in various physiological processes.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some studies have demonstrated that pyrazole derivatives possess significant antibacterial properties. For instance, derivatives structurally related to this compound have shown effectiveness against multidrug-resistant strains of Salmonella Typhi .
  • Anticancer Potential : There is emerging evidence that pyrazole compounds can inhibit cancer cell proliferation. For example, modifications on the pyrazole scaffold have been linked to enhanced activity against various cancer cell lines .

Case Studies and Research Findings

  • Antibacterial Activity : A study synthesized various pyrazole derivatives, including those related to this compound, and evaluated their antibacterial effects against XDR S. Typhi. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL .
  • Anticancer Activity : Research has highlighted that certain substituted pyrazoles demonstrate promising anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .
  • Inhibition of Enzymatic Activity : Some derivatives have been tested for their ability to inhibit alkaline phosphatase, an important enzyme in various biological processes. One derivative showed an IC50 value of 1.469 µM, indicating strong inhibitory activity .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
4-Bromo-3-methylphenylpyrazineAntibacterialXDR S. TyphiMIC = 6.25 mg/mL
N-(4-bromo-3-methylphenyl)pyrazineEnzyme InhibitionAlkaline PhosphataseIC50 = 1.469 µM
Pyrazole Derivative XAnticancerVarious Cancer Cell LinesIC50 = Varies

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Ethyl hydrazine and bromoacetaldehyde.
  • Conditions : The reaction is usually conducted under acidic conditions (e.g., hydrochloric acid) to facilitate the formation of the pyrazole ring.

The compound has notable chemical properties that influence its biological activity:

  • Molecular Weight : 190.04 g/mol
  • CAS Number : 1376333-10-6

Safety Profile

According to safety data, this compound is classified as harmful if swallowed and can cause skin irritation . Proper handling procedures should be followed in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-ethyl-1H-pyrazol-5-amine
Reactant of Route 2
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